discovery and isolation of 12-Methoxycarnosic Acid
discovery and isolation of 12-Methoxycarnosic Acid
An In-depth Technical Guide to the Discovery and Isolation of 12-Methoxycarnosic Acid
Introduction
12-Methoxycarnosic acid, also known as 12-O-methylcarnosic acid, is a naturally occurring abietane diterpene. It is a derivative of the more well-known carnosic acid, a potent antioxidant. This compound has garnered interest within the scientific community due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] 12-Methoxycarnosic acid has been identified in several plant species, most notably in the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary) species.[2][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of 12-Methoxycarnosic acid, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 12-Methoxycarnosic acid is presented in the table below. This information is crucial for its extraction, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₄ | [2] |
| Molecular Weight | 346.46 g/mol | [4] |
| IUPAC Name | (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
| CAS Number | 62201-71-2 | |
| Appearance | Not specified in the provided results | |
| Solubility | Soluble in sodium bicarbonate solution | |
| XLogP3 | 5.2 |
Discovery and Natural Occurrence
12-Methoxycarnosic acid is a secondary metabolite found in a variety of aromatic plants. Its discovery is closely linked to the extensive phytochemical investigation of plants in the Lamiaceae family, which are rich sources of bioactive diterpenoids. It has been reported to occur in Salvia officinalis (common sage), Salvia microphylla, Rosmarinus officinalis (rosemary), and Origanum vulgare. The concentration of this compound, along with other related diterpenes like carnosic acid and carnosol, can vary depending on the plant species, growing conditions, and extraction methods used.
Isolation and Purification
The isolation of 12-Methoxycarnosic acid from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by chromatographic purification.
Experimental Protocol: Isolation from Salvia microphylla
The following protocol is a synthesized methodology based on literature reports for the isolation of 12-Methoxycarnosic acid and related compounds.
1. Plant Material and Extraction:
- Plant Material: Dried and powdered leaves of Salvia microphylla Kunth are used as the starting material.
- Extraction: 15 g of the powdered leaves are extracted with 200 mL of methanol for 2 hours in an ultrasonic water bath. This process enhances the extraction efficiency of the target compound.
2. Initial Purification:
- The methanolic extract is filtered to remove solid plant debris.
- The filtrate is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Separation:
- Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 12-Methoxycarnosic acid.
- Further Purification: Fractions enriched with the target compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography, to achieve high purity.
Experimental Workflow
Structural Elucidation
The definitive structure of 12-Methoxycarnosic acid has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following table summarizes the key spectroscopic data for 12-Methoxycarnosic acid.
| Data Type | Key Features | Source |
| ¹H-NMR | The proton NMR spectrum is crucial for identifying the characteristic signals of the abietane skeleton, the isopropyl group, the methoxy group, and the aromatic protons. | |
| ¹³C-NMR | The carbon NMR spectrum provides information on the number of carbon atoms and their chemical environment, confirming the presence of the carboxylic acid, the aromatic ring, and the aliphatic carbons of the diterpene core. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, which aids in structural confirmation. The exact mass has been reported as m/z 345.20853 [M-H]⁻. |
Biosynthesis
The biosynthesis of 12-Methoxycarnosic acid is part of the larger metabolic pathway of abietane diterpenes in plants. It is derived from carnosic acid through an O-methylation reaction. The overall pathway begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP).
The key steps in the biosynthesis leading to 12-Methoxycarnosic acid are:
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Cyclization of GGPP: GGPP is cyclized to form (+)-copalyl diphosphate (CPP).
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Formation of Miltiradiene: CPP is then converted to miltiradiene.
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Aromatization and Oxidation: A series of oxidation and rearrangement reactions lead to the formation of the abietane skeleton and ultimately to carnosic acid.
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O-Methylation: The final step in the formation of 12-Methoxycarnosic acid is the methylation of the hydroxyl group at the C-12 position of carnosic acid, a reaction catalyzed by an O-methyltransferase enzyme.
Biosynthetic Pathway
